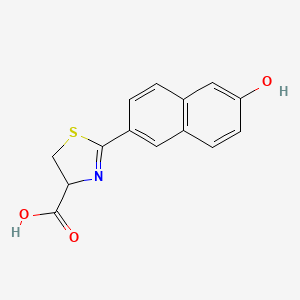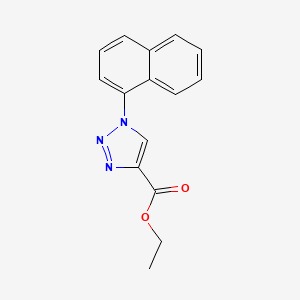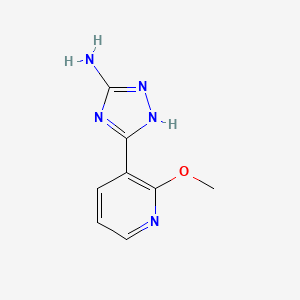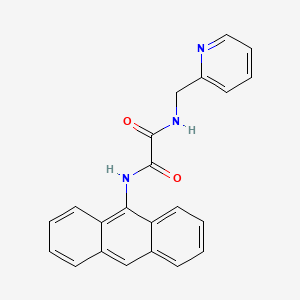
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound that features an anthracene moiety and a pyridine ring connected through an oxalamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of anthracene-9-carboxylic acid with pyridine-2-carboxaldehyde in the presence of an oxalyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with an amine to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted oxalamides depending on the nucleophile used.
科学的研究の応用
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide has several applications in scientific research:
作用機序
The mechanism of action of N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves its ability to form complexes with metal ions, which can then interact with DNA and other biological targets. The anthracene moiety can absorb light and transfer energy to the metal center, leading to the generation of reactive oxygen species (ROS) that can cleave DNA . This photoreactive property makes it a valuable tool in photodynamic therapy and other biomedical applications.
類似化合物との比較
Similar Compounds
N-(Anthracen-9-ylmethyl)-N,N-bis(2-picolyl)amine: Similar structure but lacks the oxalamide linkage.
1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine: Contains a benzimidazole ring instead of a pyridine ring.
Uniqueness
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to its combination of an anthracene moiety and a pyridine ring connected through an oxalamide linkage. This structure imparts distinct photophysical and chemical properties that are not observed in similar compounds. Its ability to form metal complexes and participate in photoreactive processes makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C22H17N3O2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
N'-anthracen-9-yl-N-(pyridin-2-ylmethyl)oxamide |
InChI |
InChI=1S/C22H17N3O2/c26-21(24-14-17-9-5-6-12-23-17)22(27)25-20-18-10-3-1-7-15(18)13-16-8-2-4-11-19(16)20/h1-13H,14H2,(H,24,26)(H,25,27) |
InChIキー |
ILYOPOVFWZETII-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2NC(=O)C(=O)NCC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


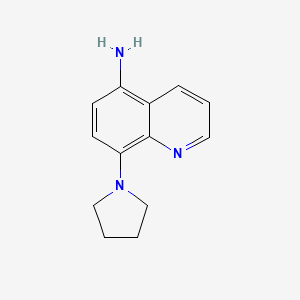
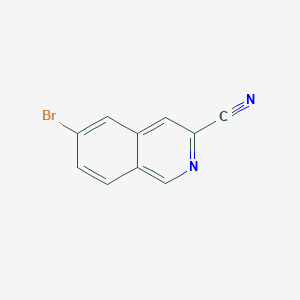
![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)
![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)
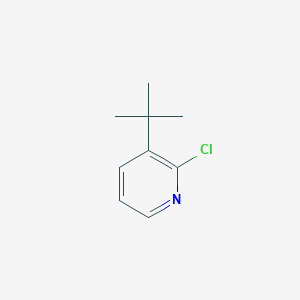
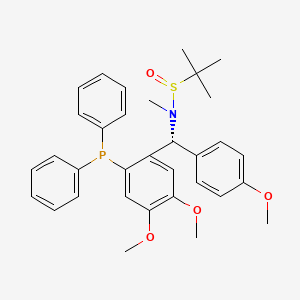
![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)
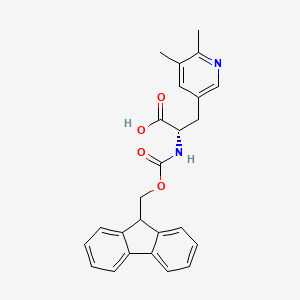
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)
